2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Ion Channel Pharmacology KCNQ Potassium Channels Electrophysiology

2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954685-55-3, molecular formula C21H22ClFN2O2) is a synthetic small molecule belonging to the benzamide class, built on a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold with a 2-chloro-4-fluorobenzoyl substituent. This compound is cataloged in the ChEMBL database (CHEMBL402146) and has been annotated in BindingDB (BDBM50420049) with primary pharmacology data indicating antagonist activity at the KCNQ1/MINK potassium channel (IC50 = 41,000 nM) and agonist activity at KCNQ2/KCNQ3 channels (EC50 = 380 nM).

Molecular Formula C21H22ClFN2O2
Molecular Weight 388.87
CAS No. 954685-55-3
Cat. No. B2855913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS954685-55-3
Molecular FormulaC21H22ClFN2O2
Molecular Weight388.87
Structural Identifiers
SMILESCC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C21H22ClFN2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(23)12-18(17)22/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27)
InChIKeyPSGXKXPYGDXGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954685-55-3): Procurement-Relevant Structural and Pharmacological Baseline


2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954685-55-3, molecular formula C21H22ClFN2O2) is a synthetic small molecule belonging to the benzamide class, built on a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold with a 2-chloro-4-fluorobenzoyl substituent. This compound is cataloged in the ChEMBL database (CHEMBL402146) and has been annotated in BindingDB (BDBM50420049) with primary pharmacology data indicating antagonist activity at the KCNQ1/MINK potassium channel (IC50 = 41,000 nM) and agonist activity at KCNQ2/KCNQ3 channels (EC50 = 380 nM) . The compound occupies a distinct chemical space defined by its concurrent chloro and fluoro substitution pattern on the benzamide ring, a feature that differentiates it from numerous in-class analogs and establishes its identity as a specific pharmacological tool compound.

Why Generic Substitution Fails for 2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Critical Substitution-Pattern and Scaffold Dependencies


Within the 1-isopentyl-2-oxo-tetrahydroquinolin-6-yl benzamide series, even subtle alterations to the benzoyl ring substitution pattern fundamentally alter the pharmacological profile. The 2-chloro-4-fluoro substitution on the benzamide ring of this compound is not interchangeable with, for example, the 2-fluoro, 2-chloro-6-fluoro, or unsubstituted variants, which have been reported to exhibit divergent target engagement profiles including anticancer (MCF-7) and antimicrobial activities . The specific electronic and steric properties conferred by the simultaneous chlorine and fluorine atoms at the ortho and para positions, respectively, dictate binding affinity, selectivity, and physicochemical properties such as logP and solubility. Consequently, substituting this compound with a structurally similar analog for procurement purposes risks introducing an uncontrolled variable that can compromise experimental reproducibility and invalidate comparative pharmacological conclusions.

Product-Specific Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


KCNQ Channel Subtype Selectivity Profile: A Defined Ion Channel Modulator Fingerprint

The compound exhibits a dual KCNQ channel modulatory profile: it acts as a low-potency antagonist at KCNQ1/MINK (IC50 = 41,000 nM) while simultaneously functioning as a moderate-potency agonist at KCNQ2/KCNQ3 (EC50 = 380 nM). This functional selectivity, determined in CHO cells using 86Rb+ efflux assays, distinguishes it from non-selective potassium channel blockers and from in-class analogs such as 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, which lacks the chlorine atom and has not been reported to possess this dual modulatory activity .

Ion Channel Pharmacology KCNQ Potassium Channels Electrophysiology

Absence of Acetylcholinesterase Inhibitory Activity: A Key Selectivity Discriminator

At a test concentration of 26 µM, 2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits no detectable inhibition of acetylcholinesterase (AChE). This contrasts sharply with certain tetrahydroquinoline-based analogs, such as those reported in the literature with AChE IC50 values as low as 215 µM, which possess different benzamide substitution patterns including unsubstituted or alkyl-substituted variants . The absence of AChE activity at 26 µM confirms that the 2-chloro-4-fluoro modification effectively eliminates this off-target liability.

Enzyme Selectivity Acetylcholinesterase Off-Target Profiling

Structural Differentiation via Halogen Substitution Pattern: 2-Chloro-4-Fluoro vs. 2-Chloro-6-Fluoro Regioisomer

The 2-chloro-4-fluoro substitution pattern on the benzamide ring creates a distinct electrostatic potential surface compared to its 2-chloro-6-fluoro regioisomer. While both compounds share the same core scaffold (identical 1-isopentyl-2-oxo-tetrahydroquinolin-6-yl group), the para-fluoro substituent in the target compound provides a different vector for halogen bonding with target proteins compared to the ortho-fluoro in the 2-chloro-6-fluoro analog. This positional isomerism has been exploited in related tetrahydroquinoline P2X7 antagonist series, where halogen position critically determines receptor binding affinity and functional activity .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

P2X7 Receptor Antagonism Potential: Class-Level Pharmacological Annotation

The 2-chloro-4-fluorobenzamide motif present in this compound is explicitly disclosed as a preferred substituent in multiple patent families covering heterocyclic amide derivatives as P2X7 receptor antagonists . The P2X7 receptor is a validated therapeutic target for inflammatory and neuropathic pain conditions. While specific IC50 data for P2X7 antagonism by this precise compound has not been reported in public-domain literature, the close structural relationship to disclosed P2X7 antagonists with the identical 2-chloro-4-fluorobenzamide pharmacophore supports its classification as a P2X7-targeted chemical probe.

Purinergic Signaling P2X7 Receptor Inflammation

Recommended Application Scenarios for 2-Chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Verified Differentiation Evidence


KCNQ2/KCNQ3 Potassium Channel Activator Research: Selective Neuronal Excitability Modulation

This compound is suitable as a pharmacological tool for investigating KCNQ2/KCNQ3 (Kv7.2/Kv7.3) channel-mediated regulation of neuronal excitability. Its EC50 of 380 nM at KCNQ2/KCNQ3, combined with low potency at KCNQ1 (IC50 = 41,000 nM), provides a >100-fold functional selectivity window that enables dissection of M-current physiology without confounding cardiac KCNQ1 effects . Researchers studying epilepsy, neuropathic pain, or auditory processing disorders where KCNQ2/KCNQ3 openers are therapeutically relevant should consider this compound for in vitro electrophysiology and cellular assays.

P2X7 Receptor Antagonist Screening and Chemical Probe Development

Given the explicit inclusion of the 2-chloro-4-fluorobenzamide motif in P2X7 receptor antagonist patent disclosures , this compound is positioned as a screening hit or starting point for medicinal chemistry optimization programs targeting purinergic P2X7 receptors. Application scenarios include in vitro P2X7 functional assays (e.g., calcium flux, IL-1β release, or dye-uptake assays) in macrophages, microglia, or recombinant cell lines to establish preliminary structure-activity relationships for the tetrahydroquinoline scaffold.

Selectivity Profiling: Acetylcholinesterase Counter-Screening in CNS-Targeted Programs

The confirmed absence of acetylcholinesterase inhibition at 26 µM supports the use of this compound in CNS drug discovery programs where cholinergic off-target effects must be excluded. This compound can serve as a negative control or reference standard in acetylcholinesterase counter-screening panels, providing a benchmark for evaluating the selectivity of other tetrahydroquinoline-based or benzamide-containing chemical series.

Halogen Substitution SAR Studies in Benzamide-Tetrahydroquinoline Hybrid Chemotypes

This compound serves as a defined 2-chloro-4-fluoro reference point for systematic structure-activity relationship (SAR) studies comparing halogen substitution effects on the benzamide ring. Procurement for SAR campaigns is warranted when evaluating the impact of ortho-chloro and para-fluoro substituents on target potency, selectivity, metabolic stability, and physicochemical properties relative to 2-fluoro, 2-chloro-6-fluoro, or 4-methoxy analogs .

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